7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carbaldehyde is a chemical compound characterized by its unique structure, which includes a benzofuran core with a bromine atom and a phenyl group. Its molecular formula is and it has a molecular weight of approximately 303.151 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of reactive functional groups, such as the aldehyde group, which can participate in various
The chemical reactivity of 7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carbaldehyde can be attributed to its functional groups. Key reactions include:
These reactions are essential for synthesizing derivatives that may possess enhanced biological activities or different physicochemical properties .
7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carbaldehyde exhibits promising biological activities. Research indicates that compounds within this class may act as inhibitors of specific enzymes or receptors, particularly in cancer and inflammatory pathways. For instance, studies have shown that related benzofuran compounds can inhibit bromodomain-containing proteins, which play critical roles in gene regulation and are implicated in various diseases . The unique structural features of 7-bromo derivatives may enhance their selectivity and potency against these targets.
Several synthetic routes have been developed for the preparation of 7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carbaldehyde:
These methods allow for the efficient synthesis of this compound while enabling modifications to optimize its biological activity.
The applications of 7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carbaldehyde are diverse:
Interaction studies are crucial for understanding how 7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carbaldehyde interacts with biological targets. These studies typically involve:
Such studies help elucidate the mechanisms through which this compound exerts its effects and guide further optimization efforts .
Several compounds share structural similarities with 7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carbaldehyde. These include:
Compound Name | Molecular Formula | Key Features |
---|---|---|
7-Bromo-2,3-dihydrobenzofuran | C₈H₉BrO | Lacks phenyl group; used in similar biological applications |
7-Chloro-3-phenyldihydrobenzofuran | C₁₅H₁₁ClO₂ | Chlorine instead of bromine; different reactivity profile |
7-Methylbenzofuran | C₉H₈O | Simpler structure; often used in organic synthesis |
The uniqueness of 7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carbaldehyde lies in its specific combination of bromination and aldehyde functionality on a benzofuran scaffold, which may enhance its selectivity and potency against biological targets compared to its analogs
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